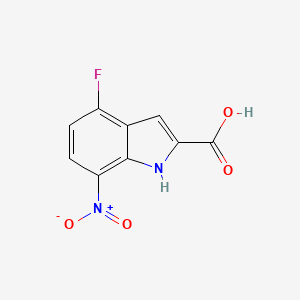

4-fluoro-7-nitro-1H-indole-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-fluoro-7-nitro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O4/c10-5-1-2-7(12(15)16)8-4(5)3-6(11-8)9(13)14/h1-3,11H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJMWXQZWHMHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(NC2=C1[N+](=O)[O-])C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801255266 | |

| Record name | 4-Fluoro-7-nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-39-4 | |

| Record name | 4-Fluoro-7-nitro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-7-nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801255266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Material and Initial Functionalization

- The synthesis often starts from indole-2-carboxylic acid or its derivatives, which provide the carboxylic acid functionality at position 2.

- Nitration at the 7-position can be achieved via electrophilic aromatic substitution using nitrating agents under controlled conditions to avoid over-nitration or substitution at undesired positions.

- Fluorination at the 4-position is typically introduced either by direct fluorination of the indole ring or by using fluorinated precursors.

Synthetic Routes and Reactions

Based on recent research (Zhang et al., 2024), the synthetic route for related indole-2-carboxylic acid derivatives, which can be adapted for 4-fluoro-7-nitro substitution, involves the following key steps:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Esterification | Concentrated H2SO4, EtOH, 80 °C, 2 h | Conversion of carboxylic acid to ethyl ester for protection and reactivity control |

| 2 | Electrophilic Aromatic Substitution (Nitration) | Nitrating agents (e.g., HNO3/H2SO4) under controlled conditions | Introduction of nitro group selectively at position 7 |

| 3 | Vilsmeier–Haack Formylation | POCl3, DMF, room temp to 50 °C, 4 h | Formyl group introduction at position 3, facilitating further modifications |

| 4 | Reduction | Al(O-i-Pr)3, i-PrOH, 60 °C, 5 h | Reduction of formyl group to hydroxymethyl intermediate |

| 5 | Halogenation (Fluorination) | Use of fluorinating agents or fluorinated benzyl alcohols under basic conditions | Introduction of fluoro substituent at position 4 or via aromatic substitution |

| 6 | Hydrolysis | NaOH, MeOH, H2O, 80 °C, 2 h | Conversion of esters back to carboxylic acid group |

This sequence is adaptable to introduce both the 4-fluoro and 7-nitro substituents while maintaining the carboxylic acid at position 2.

Alternative Synthetic Approaches

- Buchwald–Hartwig Amination : For derivatives, palladium-catalyzed amination reactions can be used to introduce amine or substituted aniline groups at specific positions, which can be further transformed into nitro or fluoro functionalities.

- N-Bromosuccinimide (NBS) Bromination : Used to introduce bromine at position 3, which can be a precursor for further substitution reactions.

- Amide Coupling : Condensation reactions using coupling agents like EDAC and DMAP to attach aromatic carboxylic acids or other moieties to the indole scaffold.

Research Findings and Optimization

- The indole-2-carboxylic acid scaffold shows promising biological activity as an HIV-1 integrase inhibitor.

- The introduction of halogen substituents such as fluorine at position 4 enhances binding affinity through π–π stacking and metal ion chelation in the enzyme active site.

- Nitration at position 7 provides additional electron-withdrawing effects that can modulate biological activity and chemical reactivity.

- Structural optimization of these substituents improves potency, with some derivatives showing IC50 values as low as 3.11 μM in integrase inhibition assays.

Summary Table of Key Reaction Conditions

| Reaction Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Esterification | Conc. H2SO4, EtOH, 80 °C, 2 h | 65–85 | Protects carboxylic acid |

| Nitration | HNO3/H2SO4 mixture, controlled temp | Variable | Selective nitration at C7 |

| Vilsmeier–Haack Formylation | POCl3, DMF, rt to 50 °C, 4 h | ~95 | Introduces aldehyde at C3 |

| Reduction | Al(O-i-Pr)3, i-PrOH, 60 °C, 5 h | 80 | Converts aldehyde to hydroxymethyl |

| Halogenation (Fluorination) | Fluorinated reagents, base, DMF | 79–86 | Introduces fluoro substituent |

| Hydrolysis | NaOH, MeOH, H2O, 80 °C, 2 h | 43 | Restores carboxylic acid |

Analyse Chemischer Reaktionen

Types of Reactions

4-fluoro-7-nitro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Oxides of the indole ring.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

HIV Integrase Inhibition

One of the most promising applications of 4-fluoro-7-nitro-1H-indole-2-carboxylic acid is its potential as an inhibitor of HIV integrase, an enzyme critical for the replication of the HIV virus. Research indicates that derivatives of indole-2-carboxylic acids can effectively inhibit integrase activity by chelating metal ions within the active site of the enzyme.

- Mechanism : The indole core interacts with viral DNA through π–π stacking and chelation with Mg²⁺ ions, which are essential for integrase function. The optimized derivatives have shown significant inhibitory effects, with IC₅₀ values indicating potent antiviral activity (e.g., IC₅₀ values as low as 3.11 μM) .

Allosteric Inhibition of Metabolic Enzymes

Another area of research involves the use of this compound as an allosteric inhibitor for metabolic enzymes such as fructose-1,6-bisphosphatase. This enzyme plays a crucial role in gluconeogenesis and is a target for managing metabolic disorders like diabetes.

- Research Findings : Studies have demonstrated that certain derivatives of 7-nitroindole-2-carboxylic acid can modulate enzyme activity without directly competing with substrate binding, offering a novel approach to metabolic regulation .

Case Studies and Research Insights

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that enhance its biological properties. Researchers have focused on optimizing the structure to improve binding affinity and specificity towards biological targets.

Synthesis Pathway Overview

- Starting Material : 7-Nitroindole

- Key Reactions :

- Fluorination at the 4-position.

- Carboxylation to introduce the carboxylic acid functional group.

- Optimization : Structural modifications at various positions (e.g., C6) to enhance pharmacological properties.

Wirkmechanismus

The mechanism of action of 4-fluoro-7-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Structural and Physical Properties of Selected Indole Derivatives

Notes:

- The nitro group significantly lowers the pKa of the carboxylic acid compared to non-nitro analogs (e.g., 4-Fluoro-1H-indole-2-carboxylic acid, pKa ~2.5–3.0 vs. ~3.8–4.2 for nitro-substituted compounds) due to enhanced electron withdrawal .

- Chlorine substitution (e.g., 4-Chloro-7-nitro analog) increases molecular weight and may slightly reduce acidity compared to fluorine due to lower electronegativity .

- Methyl groups (e.g., 4-Methyl-7-nitro analog) increase lipophilicity (logP ~1.54) but raise pKa compared to halogenated derivatives .

Biologische Aktivität

4-Fluoro-7-nitro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its efficacy.

- Molecular Formula : C9H5FN2O4

- Molecular Weight : 224.147 g/mol

- Structure : The compound features a nitro group and a fluorine atom, which are critical for its biological activity.

This compound interacts with various enzymes and proteins, influencing their activity. Notably, it has been shown to bind with high affinity to certain receptors, modulating cellular processes such as apoptosis and metabolic pathways.

Table 1: Biochemical Interactions

| Interaction Type | Target | Effect |

|---|---|---|

| Enzyme Inhibition | IDO1 | IC50 = 40.7 µM |

| Enzyme Inhibition | TDO | IC50 = 99.2 µM |

| Apoptosis Induction | Cancer Cell Lines | Activation of specific signaling pathways |

The compound's mechanism involves several pathways:

- Enzyme Inhibition : It inhibits indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in tryptophan metabolism, which is crucial for cancer progression and immune regulation .

- Reactive Intermediate Formation : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Cell Signaling Modulation : It influences cell signaling pathways, including the NF-κB pathway, which regulates inflammation and immune responses.

Cellular Effects

Research indicates that this compound affects various cell types:

- Cancer Cells : Induces apoptosis in certain cancer cell lines by activating apoptotic signaling pathways.

- Immune Cells : Modulates immune responses by inhibiting IDO1 and TDO, potentially enhancing anti-tumor immunity .

Study 1: Anticancer Activity

A study evaluated the effects of this compound on human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 20 µM, with apoptosis confirmed through caspase activation assays.

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential of this compound against various bacterial strains. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against Gram-positive bacteria.

Q & A

Q. What synthetic methodologies are recommended for preparing 4-fluoro-7-nitro-1H-indole-2-carboxylic acid?

- Methodological Answer : Synthesis typically involves sequential functionalization of the indole scaffold. For example, nitration of a fluorinated indole precursor (e.g., 4-fluoro-1H-indole-2-carboxylic acid) under controlled conditions using mixed acids (HNO₃/H₂SO₄) or milder nitrating agents (e.g., AcONO₂). Reaction optimization should monitor temperature and stoichiometry to avoid over-nitration or decomposition. Post-reaction purification via recrystallization or column chromatography is critical. LC/MS can confirm product identity, as demonstrated in similar indole derivatives (retention time ~3.17 min under SMD-FA10-long conditions) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight containers at +4°C, protected from light and moisture. Use desiccants to prevent hydrolysis of the nitro or carboxylic acid groups. Stability testing via TGA/DSC is recommended to assess decomposition thresholds. Personal protective equipment (PPE), including nitrile gloves (inspected pre-use), face shields, and NIOSH/CEN-certified respirators (e.g., P95 filters), is essential to minimize exposure during handling .

Q. What analytical techniques validate the purity and structural integrity of this compound?

- Methodological Answer :

- LC/MS : Determine molecular ion peaks (e.g., [M+H]+) and retention times (e.g., 3.17 min under SMD-FA10-long conditions) for batch consistency .

- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine coupling in ¹H NMR, nitro group shifts in ¹³C NMR).

- Elemental Analysis : Verify %C, %H, %N, and %F to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers optimize coupling reactions involving the carboxylic acid group of this compound?

- Methodological Answer : Activate the carboxylic acid via EDCl/HOBt or DCC/DMAP to form active esters for amidation. For example, coupling with amines (e.g., methylphenylamine) under inert atmospheres at 0–5°C minimizes side reactions. Monitor reaction progress via TLC or in-situ FTIR to track carbonyl disappearance (C=O stretch at ~1700 cm⁻¹). Post-reaction, purify intermediates using silica gel chromatography (hexane/EtOAc gradient) .

Q. What strategies resolve discrepancies in reported reactivity of nitro-substituted indole derivatives?

- Methodological Answer : Contradictions in reactivity (e.g., unexpected regioselectivity) may arise from solvent polarity or catalyst choice. Systematic screening of solvents (DMF vs. THF) and catalysts (Pd/C vs. CuI) under standardized conditions can clarify trends. Computational modeling (DFT calculations) using SMILES/InChIKey identifiers (e.g., KBWWCYDFHITBFO-UHFFFAOYSA-N) predicts electron-deficient sites for functionalization .

Q. How can researchers assess the environmental and metabolic stability of this compound in biological studies?

- Methodological Answer :

- Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via HPLC. Nitro groups may hydrolyze to amines under acidic/basic conditions.

- Microsomal Assays : Use liver microsomes (human/rat) with NADPH cofactors to assess oxidative metabolism. LC-HRMS identifies metabolites (e.g., nitro-reduction products) .

Q. What computational tools predict the biological activity of derivatives based on this scaffold?

- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models using PubChem descriptors (e.g., topological polar surface area, logP) prioritize derivatives for synthesis. For example, fluorine’s electronegativity enhances membrane permeability, while the nitro group may act as a hydrogen bond acceptor in target binding .

Safety and Compliance

Q. What PPE and engineering controls are mandatory for handling this compound?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-certified respirators (P95 or OV/AG/P99 filters) if airborne particles exceed permissible limits.

- Skin Protection : Nitrile gloves (0.11 mm thickness) with proper removal techniques to avoid contamination.

- Ventilation : Fume hoods with ≥100 ft/min face velocity for synthesis and purification steps .

Q. How should waste containing this compound be decontaminated?

Q. What statistical methods ensure reproducibility in dose-response studies using this compound?

- Methodological Answer :

Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Triplicate experiments with positive/negative controls (e.g., DMSO vehicle) minimize variability. Outlier detection via Grubbs’ test (α=0.05) ensures data integrity. Report 95% confidence intervals for biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.